3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic carboxylic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a 1-ethoxyethyl group at the 3-position and a propanoic acid moiety at the 5-position. The 1,2,4-oxadiazole core is known for its metabolic stability and versatility in medicinal chemistry, while the ethoxyethyl substituent introduces a branched alkoxy chain that may enhance lipophilicity and influence pharmacokinetic properties .
Properties
IUPAC Name |
3-[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-14-6(2)9-10-7(15-11-9)4-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLALZPGRICSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable hydrazide with an ester to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of oxadiazole-containing compounds with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 1,2,4-oxadiazole-propanoic acid scaffold is highly modular, with substituents on the oxadiazole ring dictating electronic, steric, and solubility profiles. Key analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Phenyl and heteroaromatic groups (e.g., pyridinyl, furanyl) enhance π-π stacking interactions, as seen in the coplanar structure of the pyridinyl analog . In contrast, the target compound’s 1-ethoxyethyl group introduces steric bulk and flexibility, likely increasing lipophilicity (predicted XLogP3 > 2.0) compared to phenyl derivatives .
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy in compound 18 ) may stabilize the oxadiazole ring, whereas electron-withdrawing substituents (e.g., halogens) could enhance electrophilicity.
Physicochemical Properties
- Lipophilicity : The 1-ethoxyethyl group is expected to increase lipophilicity compared to phenyl analogs. For instance, the 4-ethoxyphenyl analog has XLogP3 = 1.9 , while aliphatic chains (e.g., isopropyl in Z2194302854) may further elevate this value.
- Solubility : Aromatic substituents like pyridinyl or furanyl improve aqueous solubility due to hydrogen bonding (e.g., furanyl analog’s polar heterocycle ). The target compound’s ethoxyethyl group may reduce water solubility, necessitating formulation adjustments.
- Thermal Stability : Melting points for oxadiazole derivatives range widely (e.g., 179–235°C for spirocyclic analogs ), suggesting that the target compound’s stability will depend on crystallinity influenced by its substituent.
Biological Activity
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. The oxadiazole ring structure is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molecular Weight : 240.30 g/mol
- IUPAC Name : 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Oxadiazole Derivative A | E. coli | 15 |
| Oxadiazole Derivative B | S. aureus | 20 |
Anticancer Activity
The anticancer potential of 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid has been explored in various in vitro studies. These studies typically involve assessing the compound's ability to induce apoptosis in cancer cell lines and inhibit tumor growth.
Case Study:
A study published in a peer-reviewed journal evaluated the effects of this compound on human colon cancer cells (DLD1). Results indicated that treatment with the compound resulted in a significant increase in multipolar mitoses, suggesting a disruption of normal mitotic processes.
| Treatment Concentration (μM) | % Multipolar Mitosis |
|---|---|
| 5 | 10 |
| 10 | 15 |
| 15 | 25 |
The mechanism by which 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid exerts its biological effects may involve several pathways:
- Interaction with DNA : The compound may intercalate into DNA strands, leading to disruption of replication.
- Enzyme Inhibition : It can inhibit specific enzymes involved in critical metabolic pathways in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Cell Proliferation : A dose-dependent inhibition of cell proliferation was observed in various cancer cell lines treated with the compound.
- Selectivity : The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as a targeted therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
